molecular formula C17H15ClN2O4S B2782785 2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 868230-62-0

2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2782785
CAS No.: 868230-62-0
M. Wt: 378.83
InChI Key: IRVZNHMAKASVSN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic small molecule characterized by a benzothiazole core structure. The benzothiazole scaffold is a fused heterocycle recognized for its diverse biological activities and is a common pharmacophore in medicinal chemistry research . This specific compound features a 4,7-dimethoxy substitution on the benzothiazole ring and a 4-chlorophenoxy acetamide side chain, which may influence its physicochemical properties and interaction with biological targets. Compounds based on the benzothiazole structure, including those with chlorophenoxy and acetamide substituents, have been identified as having significant research value. For instance, structurally related molecules have been investigated for their potential to regulate bone metabolism, where certain acetamide derivatives have demonstrated a strong inhibitory effect on osteoclastogenesis (the formation of bone-resorbing cells) in vitro and prevented bone loss in vivo . Another research avenue for thiazole-based compounds includes their development as selective antagonists for receptors like CRTH2, which is involved in the inflammatory response . The presence of specific functional groups, such as the chlorophenoxy moiety, is a feature explored in the design of agonists for receptors like the apelin receptor (APJ), a G-protein-coupled receptor implicated in cardiovascular function and metabolic homeostasis . This product is provided for research purposes and is strictly designated "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-22-12-7-8-13(23-2)16-15(12)20-17(25-16)19-14(21)9-24-11-5-3-10(18)4-6-11/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVZNHMAKASVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using methanol and a strong acid or base.

    Formation of the Chlorophenoxy Group: The chlorophenoxy group can be synthesized by reacting 4-chlorophenol with chloroacetic acid under basic conditions.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the chlorophenoxy acetic acid derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the benzothiazole ring is particularly noteworthy, as benzothiazole derivatives are known for their diverse biological activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of agrochemicals, such as herbicides or pesticides, due to the presence of the chlorophenoxy group.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with benzothiazole rings can interact with enzymes or receptors, inhibiting or activating their function. The chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Benzothiazole Substituents Acetamide Substituents Key Structural Notes
Target Compound 4,7-Dimethoxy 4-Chlorophenoxy Enhanced H-bonding potential from methoxy groups; chlorophenoxy increases lipophilicity
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide 4-Chloro 3-Methylphenyl Methyl group enhances steric bulk; chloro substituent increases electron-withdrawing effects
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide 6-Trifluoromethyl 3-Methoxyphenyl CF₃ group improves metabolic stability; methoxy enhances solubility

Key Observations :

  • Methoxy vs. Chloro : The target compound’s 4,7-dimethoxy groups improve solubility via hydrogen bonding compared to the 4-chloro analog, which is more lipophilic .
  • Trifluoromethyl vs. Dimethoxy : The CF₃ group in patent analogs () increases electron-withdrawing effects and metabolic stability but may reduce solubility compared to methoxy substituents .

Physicochemical and Crystallographic Properties

Property Target Compound 4-Chloro-3-Methylphenyl Analog Patent CF₃-Methoxy Analog
LogP (Estimated) ~3.2 (moderate lipophilicity) ~3.8 (higher lipophilicity) ~2.9 (lower due to CF₃)
Solubility Moderate (methoxy enhances aqueous solubility) Low (chloro reduces H-bonding) High (methoxy and CF₃ balance)
Crystal Packing Likely O–H⋯N/O interactions from methoxy and water O–H⋯N, C–H⋯O, π-π stacking Not reported; CF₃ may reduce H-bonding

Biological Activity

2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzothiazole moiety, which is known for a variety of biological effects including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H24ClN3O4SC_{21}H_{24}ClN_{3}O_{4}S, with a molecular weight of approximately 421.95 g/mol. The compound contains several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H24ClN3O4S
Molecular Weight421.95 g/mol
IUPAC NameThis compound
CAS Number1215786-33-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It may act as an inhibitor or modulator of various biochemical pathways. For instance, it has been shown to bind to certain protein targets, potentially altering their function and influencing cellular processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study found that related benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease. The mechanism likely involves the modulation of signaling pathways associated with inflammation.

Bone Resorption Inhibition

A notable study highlighted that a related compound (PPOAC-Bz), which shares structural similarities with this compound, exhibited strong inhibitory effects on osteoclastogenesis. This suggests potential applications in treating osteoporosis and other bone-related diseases by regulating bone resorption processes .

Case Study 1: Osteoclastogenesis Inhibition

In a controlled experiment involving bone marrow-derived macrophages (BMMs), the application of PPOAC-Bz resulted in a significant reduction in the formation of mature osteoclasts. The study measured mRNA expression levels of osteoclast-specific markers and observed that the compound effectively blocked the formation of the F-actin belt necessary for osteoclast function .

Case Study 2: Anticancer Efficacy

Another study explored the anticancer effects of benzothiazole derivatives in human cancer cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways and inhibit cancer cell migration and invasion.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. Key steps include chlorination of the benzothiazole moiety, followed by coupling with a chlorophenoxy acetamide precursor. Reaction conditions such as solvent choice (e.g., absolute ethanol or DMF), temperature (reflux conditions), and catalysts (e.g., glacial acetic acid for acid-mediated coupling) are critical for yield optimization. Spectral techniques (NMR, IR) are essential for intermediate verification .

Q. How can structural confirmation of this compound be achieved using crystallographic and spectroscopic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as demonstrated for related benzothiazole-acetamide derivatives. For example, crystallographic studies on analogous compounds (e.g., N-(4-chloro-1,3-benzothiazol-2-yl)acetamides) reveal bond angles, torsion angles, and intermolecular interactions. Complementary spectroscopic methods include 1^1H/13^{13}C NMR for functional group analysis and mass spectrometry for molecular weight validation .

Q. What are the key functional groups influencing its reactivity in organic synthesis?

  • Methodological Answer : The chlorophenoxy group undergoes nucleophilic substitution (e.g., with amines or thiols), while the acetamide moiety participates in hydrolysis or condensation reactions. The dimethoxy-benzothiazole core may act as an electron-rich aromatic system, influencing regioselectivity in electrophilic substitutions. Redox reactions (e.g., oxidation of sulfur in benzothiazole) should be monitored under harsh conditions .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological targets of this compound?

  • Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions between the compound and enzymes/receptors (e.g., kinases or microbial targets). For example, benzothiazole derivatives have shown affinity for DNA gyrase (antibacterial targets) and tubulin (anticancer targets). Docking parameters must account for protonation states of the acetamide and benzothiazole groups .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies in IC50_{50} values or selectivity profiles may arise from assay conditions (e.g., cell line variability, solvent effects). Standardized protocols (e.g., CLSI guidelines for antimicrobial assays) and orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) are recommended. Structural analogs with controlled modifications can isolate contributions of the chlorophenoxy or dimethoxy groups to activity .

Q. How do solvent and pH conditions affect the stability of this compound during in vitro assays?

  • Methodological Answer : Stability studies using HPLC or LC-MS under physiological pH (7.4) and varying solvents (DMSO, aqueous buffers) are critical. For example, acetamide hydrolysis may occur in alkaline conditions, while the chlorophenoxy group is prone to photodegradation. Accelerated stability testing (40°C/75% RH) can predict shelf-life under storage conditions .

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